molecular formula C13H17ClN2O2S2 B2714726 2-{[(3-chlorophenyl)methyl]sulfanyl}-1-(propane-1-sulfonyl)-4,5-dihydro-1H-imidazole CAS No. 868218-83-1

2-{[(3-chlorophenyl)methyl]sulfanyl}-1-(propane-1-sulfonyl)-4,5-dihydro-1H-imidazole

Cat. No.: B2714726
CAS No.: 868218-83-1
M. Wt: 332.86
InChI Key: ZHHPSNUIHFFLIG-UHFFFAOYSA-N
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Description

2-{[(3-chlorophenyl)methyl]sulfanyl}-1-(propane-1-sulfonyl)-4,5-dihydro-1H-imidazole is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a chlorophenyl group, a methylsulfanyl linkage, and a propylsulfonyl group attached to a dihydroimidazole ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3-chlorophenyl)methyl]sulfanyl}-1-(propane-1-sulfonyl)-4,5-dihydro-1H-imidazole typically involves multiple steps, starting with the preparation of the chlorophenylmethylsulfanyl intermediate. This intermediate is then reacted with a suitable imidazole precursor under controlled conditions to form the final product. Common reagents used in the synthesis include chlorinating agents, sulfur-containing compounds, and imidazole derivatives. The reaction conditions often involve specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial production typically emphasizes optimizing reaction conditions to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-{[(3-chlorophenyl)methyl]sulfanyl}-1-(propane-1-sulfonyl)-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur or nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the chlorophenyl ring.

Scientific Research Applications

2-{[(3-chlorophenyl)methyl]sulfanyl}-1-(propane-1-sulfonyl)-4,5-dihydro-1H-imidazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s interactions with biological molecules are investigated to understand its potential as a biochemical probe or therapeutic agent.

    Medicine: Research explores its potential as a drug candidate for treating various diseases, given its unique chemical properties.

    Industry: The compound is utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism by which 2-{[(3-chlorophenyl)methyl]sulfanyl}-1-(propane-1-sulfonyl)-4,5-dihydro-1H-imidazole exerts its effects involves interactions with specific molecular targets and pathways. The chlorophenyl group may interact with hydrophobic pockets in proteins, while the sulfonyl and sulfanyl groups can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-[[2-[(3-chlorophenyl)methylsulfanyl]phenyl]methyl]imidazole: Shares a similar core structure but differs in the substitution pattern on the imidazole ring.

    2-[(3-chlorophenyl)methylsulfanyl]-N-methylacetamide: Contains a similar chlorophenylmethylsulfanyl group but has different functional groups attached to the nitrogen atom.

Uniqueness

2-{[(3-chlorophenyl)methyl]sulfanyl}-1-(propane-1-sulfonyl)-4,5-dihydro-1H-imidazole is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

IUPAC Name

2-[(3-chlorophenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O2S2/c1-2-8-20(17,18)16-7-6-15-13(16)19-10-11-4-3-5-12(14)9-11/h3-5,9H,2,6-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHHPSNUIHFFLIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCN=C1SCC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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